molecular formula C16H25N3O B5216812 N,N-diethyl-1-(3-pyridinylmethyl)-3-piperidinecarboxamide

N,N-diethyl-1-(3-pyridinylmethyl)-3-piperidinecarboxamide

Cat. No. B5216812
M. Wt: 275.39 g/mol
InChI Key: JLYDUVDBDHPPQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-1-(3-pyridinylmethyl)-3-piperidinecarboxamide, commonly known as Etizolam, is a benzodiazepine analog that is widely used in scientific research. It is a potent psychoactive drug that has been found to be effective in treating anxiety, insomnia, and seizures.

Mechanism of Action

Etizolam acts on the central nervous system by enhancing the activity of GABA receptors. GABA is an inhibitory neurotransmitter that reduces neuronal activity in the brain. Etizolam binds to the GABA receptors, which increases the activity of GABA and reduces neuronal activity in the brain. This leads to a reduction in anxiety, insomnia, and seizures.
Biochemical and Physiological Effects:
Etizolam has been found to have a number of biochemical and physiological effects. It has been found to reduce anxiety and induce sleep in animal models. Etizolam has also been found to have anticonvulsant properties, which make it effective in treating seizures. In addition, Etizolam has been found to have muscle relaxant properties, which make it useful in treating muscle spasms.

Advantages and Limitations for Lab Experiments

Etizolam has a number of advantages for lab experiments. It is a potent psychoactive drug that is effective in treating anxiety, insomnia, and seizures. It is also easy to synthesize and can be purified by recrystallization. However, Etizolam also has a number of limitations. It is highly addictive and can cause dependence and withdrawal symptoms. It is also difficult to study the long-term effects of Etizolam on the central nervous system.

Future Directions

There are a number of future directions for research on Etizolam. One area of research could focus on the long-term effects of Etizolam on the central nervous system. Another area of research could focus on the development of new benzodiazepine analogs that have fewer side effects and are less addictive. Finally, research could focus on the development of new drugs that target GABA receptors and have therapeutic effects similar to those of Etizolam.
Conclusion:
Etizolam is a potent psychoactive drug that has a number of therapeutic uses. It is effective in treating anxiety, insomnia, and seizures, and it is widely used in scientific research. However, Etizolam also has a number of limitations, including its addictive properties and the difficulty of studying its long-term effects on the central nervous system. Future research on Etizolam could focus on the development of new benzodiazepine analogs and the development of new drugs that target GABA receptors.

Synthesis Methods

Etizolam can be synthesized by the reaction of 2-ethylamino-2-oxo-1-phenylethanone with 3-chloro-N-(pyridin-3-ylmethyl)propanamide in the presence of a base. The reaction yields N,N-diethyl-1-(3-pyridinylmethyl)-3-piperidinecarboxamide, which can be purified by recrystallization.

Scientific Research Applications

Etizolam is widely used in scientific research to study the effects of benzodiazepine analogs on the central nervous system. It has been found to be effective in treating anxiety, insomnia, and seizures. Etizolam is also used in research to study the mechanism of action of benzodiazepine analogs and their interactions with GABA receptors.

properties

IUPAC Name

N,N-diethyl-1-(pyridin-3-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-3-19(4-2)16(20)15-8-6-10-18(13-15)12-14-7-5-9-17-11-14/h5,7,9,11,15H,3-4,6,8,10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYDUVDBDHPPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-1-(pyridin-3-ylmethyl)piperidine-3-carboxamide

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